molecular formula C14H15N3O3 B11739892 2-Acetyl-3-[2-(dimethylamino)ethenyl]-1-oxo-1,4-dihydro-1

2-Acetyl-3-[2-(dimethylamino)ethenyl]-1-oxo-1,4-dihydro-1

Cat. No.: B11739892
M. Wt: 273.29 g/mol
InChI Key: OADIVLOHTMMQBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetyl-3-[2-(dimethylamino)ethenyl]-1-oxo-1,4-dihydro-1 is a complex organic compound with the molecular formula C14H15N3O3. It is known for its unique structure, which includes a quinoxaline core and a dimethylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-3-[2-(dimethylamino)ethenyl]-1-oxo-1,4-dihydro-1 typically involves multiple steps. One common method includes the reaction of quinoxaline derivatives with dimethylamino compounds under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-3-[2-(dimethylamino)ethenyl]-1-oxo-1,4-dihydro-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

2-Acetyl-3-[2-(dimethylamino)ethenyl]-1-oxo-1,4-dihydro-1 has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Acetyl-3-[2-(dimethylamino)ethenyl]-1-oxo-1,4-dihydro-1 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetyl-3-[2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate)
  • Ethyl 2-acetyl-3-(dimethylamino)acrylate

Uniqueness

2-Acetyl-3-[2-(dimethylamino)ethenyl]-1-oxo-1,4-dihydro-1 is unique due to its specific structural features, such as the quinoxaline core and the presence of both acetyl and dimethylamino groups.

Properties

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

1-[3-[2-(dimethylamino)ethenyl]-4-oxido-1-oxoquinoxalin-1-ium-2-yl]ethanone

InChI

InChI=1S/C14H15N3O3/c1-10(18)14-13(8-9-15(2)3)16(19)11-6-4-5-7-12(11)17(14)20/h4-9H,1-3H3

InChI Key

OADIVLOHTMMQBM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N(C2=CC=CC=C2[N+]1=O)[O-])C=CN(C)C

Origin of Product

United States

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